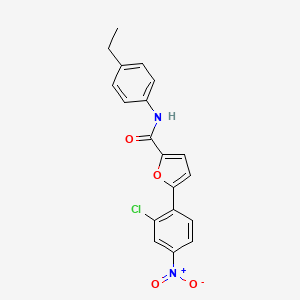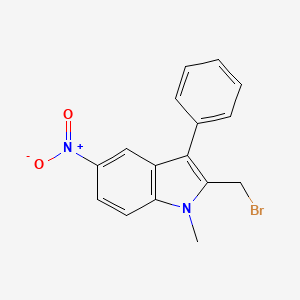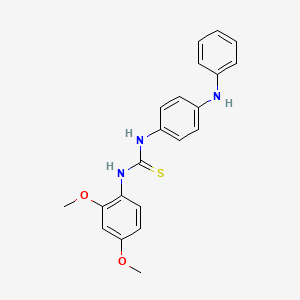![molecular formula C21H26N2O3 B3538724 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3538724.png)
1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
説明
1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The exact mechanism of action of 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of motivation, reward, and attention.
Biochemical and Physiological Effects:
1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
実験室実験の利点と制限
1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to have a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has some limitations. It has poor solubility in water, which can make it difficult to administer in experiments. Additionally, 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new derivatives of 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine that have improved solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine and its potential use in treating neurodegenerative diseases. Finally, 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine could be used as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.
科学的研究の応用
1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential use as a central nervous system (CNS) drug. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[(2,3-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential use as a diagnostic tool in imaging studies.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-5-4-6-20(17(16)2)26-15-21(24)23-13-11-22(12-14-23)18-7-9-19(25-3)10-8-18/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHUVYXTJBIGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-morpholinylcarbonyl)-4-phenyl-2-thienyl]-2-phenylacetamide](/img/structure/B3538642.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3538655.png)

![3-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3538668.png)
![2,4-dichloro-N-{2-[(dimethylamino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B3538669.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3538683.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538690.png)

![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide](/img/structure/B3538703.png)
![4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone](/img/structure/B3538706.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538720.png)
![2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3538739.png)